N-(4-ethoxyphenyl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide
Description
N-(4-ethoxyphenyl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide is a synthetic acetamide derivative featuring a 1,2-oxazole core substituted with a 4-fluorophenyl group at position 5 and an acetamide-linked 4-ethoxyphenyl moiety at position 3. The compound’s structure combines aromatic (fluorophenyl, ethoxyphenyl) and heterocyclic (1,2-oxazole) components, which are common in pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3/c1-2-24-17-9-7-15(8-10-17)21-19(23)12-16-11-18(25-22-16)13-3-5-14(20)6-4-13/h3-11H,2,12H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWQHIBZNKZSTTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CC2=NOC(=C2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural analogs and their distinguishing features:
Key Observations
Heterocyclic Core Variations :
- The target compound and analogs retain the 1,2-oxazole ring, whereas GSK1570606A () uses a thiazole, and flufenacet () employs a thiadiazole. Thiazole/thiadiazole rings enhance π-π stacking and hydrogen bonding in enzyme targets, as seen in antitubercular and herbicidal activities .
- The 5-(4-fluorophenyl) group is conserved in the target compound and analogs, suggesting fluorophenyl’s role in lipophilicity and bioactivity .
Substituent Effects: N-linked groups: The target compound’s 4-ethoxyphenyl moiety contrasts with ’s dimethoxyphenyl ethyl group and ’s cyclohexylamino propyl chain. Bulkier substituents (e.g., cyclohexyl in ) may improve membrane permeability or receptor binding . C-linked groups: Flufenacet’s thiadiazol-trifluoromethyl group contributes to its herbicidal activity by mimicking natural substrates in plant enzymes .
Molecular Weight and Applications :
- Lower molecular weight analogs like GSK1570606A (~297 Da) are associated with drug-like properties (e.g., antitubercular activity), whereas higher-weight compounds (e.g., , ~414 Da) may face bioavailability challenges .
Research Findings and Implications
- Antimicrobial Potential: The target compound’s 1,2-oxazole and fluorophenyl groups resemble GSK1570606A’s thiazole core, hinting at possible enzyme inhibition (e.g., Mycobacterium tuberculosis PyrG/PanK) .
- Agrochemical Applications : Flufenacet’s success as a herbicide suggests that substituting the oxazole with a thiadiazol group could redirect the target compound toward plant biology applications .
- Screening Utility : ’s analog (E613-0631) highlights the use of such compounds in high-throughput screening, emphasizing their modular synthesis and adaptability .
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